Phthalylsulfamethizole
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Overview
Description
Phthalylsulfamethizole is a sulfonamide antibacterial agent known for its broad-spectrum activity. It is primarily used in the treatment of bacterial infections, particularly those affecting the gastrointestinal tract. The compound’s chemical structure includes a phthalimide group linked to a sulfamethizole moiety, which contributes to its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalylsulfamethizole can be synthesized through a multi-step process involving the reaction of phthalic anhydride with sulfamethizole. The reaction typically occurs in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the phthalimide ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Phthalylsulfamethizole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Phthalylsulfamethizole has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its antibacterial activity and potential use in treating bacterial infections.
Medicine: Explored for its therapeutic potential in treating gastrointestinal infections.
Industry: Utilized in the development of antibacterial coatings and materials.
Mechanism of Action
Phthalylsulfamethizole exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The compound targets the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into dihydrofolic acid. This inhibition disrupts bacterial DNA synthesis and ultimately leads to cell death .
Comparison with Similar Compounds
Sulfamethizole: Shares the sulfamethizole moiety but lacks the phthalimide group.
Phthalylsulfathiazole: Another phthalimide-linked sulfonamide with similar antibacterial properties.
Sulfadiazine: A sulfonamide antibacterial agent with a different chemical structure but similar mechanism of action.
Uniqueness: Phthalylsulfamethizole’s unique combination of the phthalimide and sulfamethizole moieties enhances its antibacterial activity and provides distinct pharmacokinetic properties compared to other sulfonamides .
Properties
CAS No. |
485-24-5 |
---|---|
Molecular Formula |
C17H14N4O5S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O5S2/c1-10-19-20-17(27-10)21-28(25,26)12-8-6-11(7-9-12)18-15(22)13-4-2-3-5-14(13)16(23)24/h2-9H,1H3,(H,18,22)(H,20,21)(H,23,24) |
InChI Key |
IVOLPXGGYPYZOM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
485-24-5 | |
Origin of Product |
United States |
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